

JB-95: A Novel β-Hairpin Macrocyclic Peptide Targeting the Gram-Negative Outer Membrane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique and complex outer membrane (OM) of these pathogens serves as a highly effective permeability barrier, thwarting the action of many conventional antibiotics. This whitepaper details the discovery, mechanism of action, and experimental evaluation of **JB-95**, a novel β -hairpin macrocyclic peptide with potent and selective antimicrobial activity against Escherichia coli, including clinically relevant multidrug-resistant strains. **JB-95** represents a promising new class of antibiotics that function by selectively disrupting the bacterial outer membrane through targeted interactions with key β -barrel outer membrane proteins (OMPs), leading to a cascade of events culminating in bacterial cell death.

Introduction to JB-95

JB-95 is a conformationally constrained, macrocyclic β-hairpin peptidomimetic. Its structure is designed to mimic naturally occurring host defense peptides while exhibiting enhanced stability and target specificity.[1] Unlike many antimicrobial peptides that act via lytic mechanisms, **JB-95** does not cause general membrane disruption of either bacterial or mammalian cells, indicating a highly specific mode of action.[1] Its primary target is the outer membrane of E. coli, which it selectively permeabilizes, leading to lethal disruption of OM integrity.[1]



Mechanism of Action

The antimicrobial activity of **JB-95** is not instantaneous but occurs over several hours, distinguishing it from rapidly lytic peptides. The proposed mechanism involves a multi-step process targeting the biogenesis and integrity of the outer membrane.

Key Steps in the Mechanism of Action:

- Target Binding: **JB-95** selectively interacts with key β-barrel OMPs, most notably BamA and LptD.[1][2] BamA is the central component of the β-barrel Assembly Machinery (BAM) complex, which is essential for folding and inserting new OMPs into the outer membrane.
 LptD is the terminal component of the Lipopolysaccharide (LPS) transport machinery.
- Disruption of OM Protein Assembly: By binding to BamA and LptD, JB-95 is thought to inhibit their function, thereby disrupting the proper assembly and maintenance of the outer membrane.[1][2]
- Induction of Envelope Stress: The disruption of OMP homeostasis triggers the σE-dependent envelope stress response, a key signaling pathway in E. coli that responds to the accumulation of unfolded or mislocalized OMPs in the periplasm.[1]
- OMP Depletion and Membrane Disruption: Prolonged inhibition of OMP biogenesis and the sustained stress response lead to a rapid depletion of many β-barrel OMPs from the outer membrane, ultimately compromising its structural integrity and leading to cell death.[1][2]

The following diagram illustrates the proposed signaling pathway activated by **JB-95**.





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Caption: The σE Stress Response Pathway induced by **JB-95**.

Quantitative Data

JB-95 exhibits potent activity against E. coli and maintains this activity across various multidrug-resistant clinical isolates. Its enantiomeric form shows significantly reduced efficacy, highlighting the stereospecificity of its interaction with its molecular targets.

Table 1: Minimum Inhibitory Concentrations (MIC) of JB-95

Organism	Strain	MIC (μg/mL)
Escherichia coli	ATCC 25922	0.25
Escherichia coli	Clinical Isolate 1 (MDR)	0.25
Escherichia coli	Clinical Isolate 2 (MDR)	0.25
Pseudomonas aeruginosa	PAO1	>64
Staphylococcus aureus	ATCC 25923	16
Enterococcus faecalis	ATCC 29212	32
ent-JB-95 (E. coli)	ATCC 25922	0.5 - 1.0

Data sourced from Urfer et al., 2016. MDR: Multidrug-Resistant. ent-**JB-95** is the enantiomer of **JB-95**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize **JB-95**.

Peptide Synthesis

JB-95 and its analogues are synthesized using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

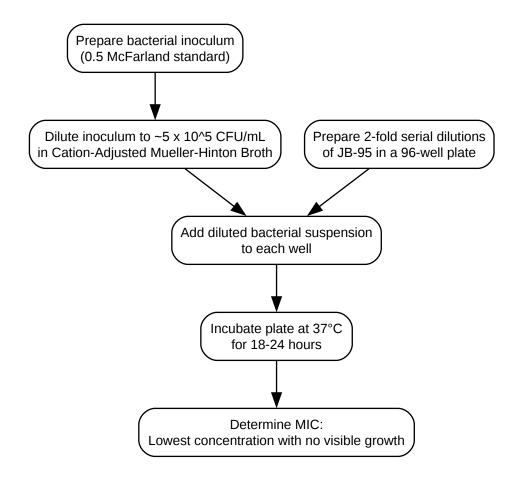


- Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of 4-methylpiperidine in dimethylformamide (DMF).
- Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-fold molar excess) using a
 coupling agent like HBTU/HOBt or DCC/HOBt in DMF. Add the activated amino acid to the
 resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF, isopropanol (IPA), and dichloromethane (DCM).
- Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the linear peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
- Cyclization: Perform the head-to-tail cyclization in solution under high dilution conditions to favor intramolecular reaction, using a suitable peptide coupling reagent.
- Purification: Purify the crude macrocyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity (>95%) of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

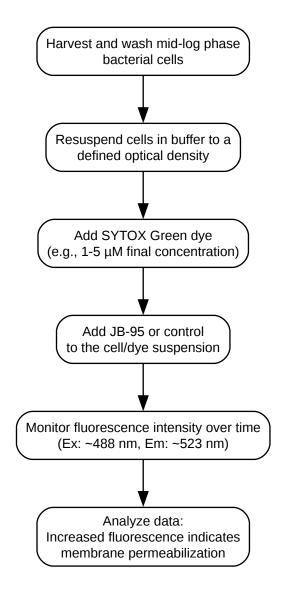
Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of the peptide required to inhibit visible bacterial growth, following a modified CLSI standard protocol.









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References

• 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]



- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
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